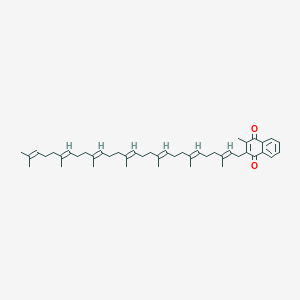

Vitamin K2

Description

Propriétés

IUPAC Name |

2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859551 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6041-00-5 | |

| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Intricate Cellular Choreography of Menaquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone, or vitamin K2, is a vital lipophilic molecule that plays a multifaceted role in a variety of cellular processes, extending far beyond its classical function in blood coagulation. This technical guide provides an in-depth exploration of the mechanisms of action of menaquinone at the cellular level. It delves into its critical functions within the vitamin K cycle as a cofactor for gamma-glutamyl carboxylase, its role as an electron carrier in bacterial electron transport chains, and its emerging significance in regulating key signaling pathways that influence bone metabolism, vascular health, and cellular proliferation. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the complex molecular interactions involving menaquinone.

Introduction

Menaquinones (MKs) are a family of this compound homologs, characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain.[1] This structural diversity, particularly in the length of the side chain (denoted as MK-n), influences their bioavailability and tissue distribution.[2] While phylloquinone (vitamin K1) is the primary dietary form of vitamin K, menaquinones, particularly the longer-chain forms like MK-7, have garnered significant attention for their extra-hepatic functions.[3] This guide will elucidate the core mechanisms by which menaquinone exerts its effects on cellular physiology.

The Vitamin K Cycle and Gamma-Glutamyl Carboxylation

The most well-established function of menaquinone is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) in the vitamin K cycle.[1][4] This cycle is essential for the post-translational modification of vitamin K-dependent proteins (VKDPs).

Mechanism:

-

Reduction: Menaquinone in its quinone form is reduced to its active hydroquinone (B1673460) form (menaquinol) by the enzyme vitamin K epoxide reductase (VKOR).

-

Carboxylation: Menaquinol (B15198786) serves as a cofactor for GGCX, which catalyzes the carboxylation of specific glutamate (B1630785) (Glu) residues on VKDPs to form gamma-carboxyglutamate (B555490) (Gla) residues. This reaction is coupled with the oxidation of menaquinol to menaquinone epoxide.

-

Recycling: Menaquinone epoxide is then reduced back to the quinone form by VKOR, completing the cycle and allowing for the continuous carboxylation of VKDPs.

The presence of Gla residues is crucial for the biological activity of VKDPs, as it enables them to bind calcium ions. This calcium-binding capacity is fundamental to their function in various physiological processes.

Key Vitamin K-Dependent Proteins

A number of vital proteins rely on menaquinone-dependent carboxylation for their function. These include:

-

Coagulation Factors: Factors II (prothrombin), VII, IX, and X are essential for the blood coagulation cascade.

-

Osteocalcin (B1147995): Synthesized by osteoblasts, osteocalcin plays a role in bone mineralization and is a marker of bone formation.

-

Matrix Gla Protein (MGP): A potent inhibitor of vascular calcification, MGP is crucial for maintaining the health of blood vessels.

-

Growth Arrest-Specific 6 (Gas6): Involved in cell signaling, regulating processes such as cell growth, apoptosis, and cell adhesion.

Quantitative Data: Gamma-Glutamyl Carboxylase Kinetics

| Substrate/Cofactor | Enzyme Source | Km / Half-maximal activity | kcat | Reference(s) |

| Vitamin K1 hydroquinone | Purified bovine liver GGCX | 35 µM (Half-maximal activity) | - | |

| NaH14CO3 | Purified bovine liver GGCX | 0.29 mM (Km(app)) | ~1.0 s-1 | |

| FLEEL (pentapeptide substrate) | Purified bovine liver GGCX | 1 mM (Half-maximal activity) | - | |

| Menaquinone-4 (MK-4) | Cell-based assay (GGCXD153G mutant) | Similar efficiency to vitamin K1 | - | |

| Menaquinone-7 (MK-7) | Cell-based assay (GGCXD153G mutant) | 2.61 ng/mL (Half-maximal effective concentration) | - |

Note: The kinetics of GGCX with vitamin K hydroquinone can exhibit non-Michaelis-Menten behavior.

Experimental Protocol: Cell-Based Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This protocol describes a cell-based assay to determine the carboxylation activity of GGCX using a reporter protein.

Materials:

-

HEK293 cells deficient in endogenous GGCX.

-

Expression vector containing the GGCX gene (wild-type or mutant).

-

Expression vector for a vitamin K-dependent reporter protein (e.g., a chimeric coagulation factor or MGP).

-

Cell culture medium and supplements.

-

Vitamin K1 or menaquinone solutions of varying concentrations.

-

ELISA kit specific for the carboxylated form of the reporter protein.

Procedure:

-

Cell Culture and Transfection:

-

Culture GGCX-deficient HEK293 cells stably expressing the reporter protein.

-

Transiently transfect the cells with the expression vector carrying the desired GGCX construct (wild-type or mutant).

-

-

Vitamin K Treatment:

-

Following transfection, incubate the cells in a complete culture medium containing various concentrations of vitamin K1 or menaquinone.

-

-

Sample Collection:

-

After a suitable incubation period (e.g., 48 hours), collect the cell culture medium.

-

-

Quantification of Carboxylation:

-

Use an ELISA kit to specifically measure the concentration of the carboxylated reporter protein in the collected medium.

-

-

Data Analysis:

-

Plot the concentration of the carboxylated reporter protein against the concentration of vitamin K or menaquinone to determine the carboxylation efficiency.

-

Visualization: The Vitamin K Cycle

Caption: The Vitamin K cycle in the endoplasmic reticulum.

Role in Bacterial Electron Transport Chain

In many bacteria, particularly Gram-positive and anaerobically respiring Gram-negative species, menaquinone is a crucial component of the electron transport chain (ETC), where it functions as a lipid-soluble electron carrier.

Mechanism:

Menaquinone accepts electrons from various dehydrogenases (electron donors) and transfers them to terminal reductases (electron acceptors), such as cytochromes or other enzyme complexes. This electron flow is coupled to the translocation of protons across the cell membrane, generating a proton motive force that drives ATP synthesis.

The specific composition of the ETC and the type of menaquinone can vary between bacterial species. For example, Clostridium thermoautotrophicum utilizes MK-7 to shuttle electrons between two b-type cytochromes.

Experimental Protocol: In Vitro Reconstitution of a Menaquinol-Dependent Enzymatic Reaction

This protocol outlines a general method for reconstituting a menaquinol-dependent enzyme into proteoliposomes to study its activity.

Materials:

-

Purified menaquinol-dependent enzyme (e.g., formate (B1220265) dehydrogenase).

-

E. coli polar lipids.

-

Detergent (e.g., n-Dodecyl β-D-maltoside, DDM).

-

Bio-Beads for detergent removal.

-

Menadione (B1676200) (a menaquinone analog).

-

Electron donor (e.g., sodium formate).

-

Assay buffer.

Procedure:

-

Proteoliposome Preparation:

-

Solubilize E. coli polar lipids with a detergent.

-

Add the purified enzyme to the solubilized lipids.

-

Remove the detergent by adding Bio-Beads to allow the formation of proteoliposomes with the enzyme incorporated into the lipid bilayer.

-

-

Activity Assay:

-

Resuspend the proteoliposomes in the assay buffer.

-

Add menadione to the reaction mixture.

-

Initiate the reaction by adding the electron donor (e.g., sodium formate).

-

-

Measurement:

-

Monitor the reduction of menadione spectrophotometrically to determine the enzyme's specific activity.

-

Visualization: Bacterial Electron Transport Chain with Menaquinone

Caption: Role of menaquinone in the bacterial electron transport chain.

Regulation of Cellular Signaling Pathways

Recent research has unveiled menaquinone's involvement in the regulation of various signaling pathways, impacting processes such as gene expression, cell proliferation, and apoptosis.

Pregnane X Receptor (PXR) Signaling

Menaquinone-4 (MK-4) has been identified as a ligand for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.

Mechanism:

-

Binding and Activation: MK-4 binds to and activates PXR.

-

Heterodimerization: Activated PXR forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: The PXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes.

-

Gene Transcription: This binding recruits coactivator proteins, leading to the transcription of target genes, such as those encoding drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., MDR1).

Quantitative Data: Menaquinone-4 Effect on Gene Expression in Human Intestinal Carcinoma LS180 Cells

| Gene | Treatment | Fold Change in mRNA Expression |

| MDR1 | MK-4 (10 µM) | ~2.5 |

| CYP3A4 | MK-4 (10 µM) | ~3.0 |

| PXR | MK-4 (10 µM) | No significant change |

| MDR1 | Rifampicin (10 µM) + MK-4 (10 µM) | ~6.0 |

| CYP3A4 | Rifampicin (10 µM) + MK-4 (10 µM) | ~7.5 |

Note: Data are approximate values derived from graphical representations in the cited source.

Apoptosis and Cell Cycle Regulation

Menaquinones have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, suggesting potential anti-cancer properties.

Mechanism of Apoptosis Induction:

Menadione (vitamin K3), a precursor to MK-4, has been shown to induce apoptosis through both Fas-dependent and Fas-independent pathways.

-

Fas-Dependent Pathway: Menadione can increase the expression of Fas and Fas ligand (FasL), leading to the activation of the extrinsic apoptosis pathway.

-

Mitochondrial (Intrinsic) Pathway: Menaquinones can induce oxidative stress, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

Quantitative Data: Menaquinone Effect on Neuroinflammation and Neurodegeneration-Associated Gene Expression in SK-N-BE Cells

| Gene | Treatment (50 µM) | Fold Change in mRNA Expression (vs. Control) |

| IL-1β | MK-4 | ~0.5 |

| IL-6 | MK-4 | ~0.7 |

| PSEN1 | MK-4 | ~0.6 |

| BACE1 | MK-4 | ~0.6 |

| ADAM10 | MK-4 | ~1.3 |

| ADAM17 | MK-4 | ~1.4 |

| IL-1β | MK-7R | ~0.5 |

| IL-6 | MK-7R | ~0.6 |

| PSEN1 | MK-7R | ~0.6 |

| BACE1 | MK-7R | ~0.6 |

| ADAM10 | MK-7R | ~1.9 |

| ADAM17 | MK-7R | ~1.8 |

Note: MK-7R is a reduced form of menaquinone-7. Data are approximate values derived from the cited source.

Experimental Protocol: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol describes a common method for quantifying apoptosis in cell populations.

Materials:

-

Cell culture of interest.

-

Menaquinone solution.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Treat cells with the desired concentrations of menaquinone for a specific duration. Include both untreated and positive controls.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC will stain early apoptotic cells (green fluorescence), while PI will stain late apoptotic and necrotic cells (red fluorescence).

-

-

Data Interpretation:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Visualization: PXR Signaling Pathway Activation by Menaquinone-4

Caption: Activation of the PXR signaling pathway by Menaquinone-4 (MK-4).

Conclusion

Menaquinone is a pleiotropic molecule with a profound impact on cellular function. Its established role in the vitamin K cycle underpins the activity of numerous proteins essential for hemostasis and tissue health. Furthermore, its function as an electron carrier in bacteria highlights its fundamental importance in cellular bioenergetics. The emerging evidence of its ability to modulate key signaling pathways, such as PXR activation, and to influence critical cellular decisions like apoptosis and proliferation, opens new avenues for research and therapeutic development. A deeper understanding of the precise molecular mechanisms of menaquinone action will be crucial for harnessing its full potential in promoting human health and combating disease.

References

The Discovery and Elucidation of Vitamin K2: A Technical Chronicle

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the historical and scientific journey that led to the identification and understanding of Vitamin K2.

This in-depth guide details the pivotal experiments, the brilliant minds behind them, and the evolution of analytical techniques that have been instrumental in revealing the crucial roles of this vital nutrient. We will explore the initial observations of a mysterious anti-hemorrhagic factor to the complex signaling pathways governed by the various forms of this compound.

Early Investigations: The Dawn of the "Koagulationsvitamin"

The story of Vitamin K begins not with a direct search for a new vitamin, but as an unexpected outcome of research into cholesterol metabolism. In the late 1920s, Danish scientist Henrik Dam was investigating the effects of a cholesterol-free diet on chickens.[1][2] His experiments, which involved feeding chicks a diet depleted of sterols by extraction with nonpolar solvents, led to a serendipitous discovery.[3][4]

Henrik Dam's Chick Hemorrhage Experiments

Experimental Protocol:

-

Animal Model: Young chicks were used as the experimental subjects.

-

Dietary Regimen: The chicks were fed a synthetic diet that was rigorously depleted of fats and cholesterol.[4] While the exact initial formulation is not extensively detailed in many modern sources, it was designed to be free of sterols.[3] Later refinements of such diets would involve extraction of all fat from chick chow using solvents like chloroform.[1]

-

Observation: After a few weeks on this specialized diet, the chicks began to exhibit uncontrolled bleeding (hemorrhages) under the skin and in their muscles.[1][5] Blood samples taken from these chicks showed significantly delayed coagulation times.[3]

-

Initial Hypothesis and Falsification: Dam initially hypothesized that the lack of cholesterol was the cause of the bleeding disorder. However, reintroducing purified cholesterol into the diet did not resolve the hemorrhages.[1] He also ruled out other known vitamins at the time, such as A, C, and D, as well as yeast and cod liver oil, as curative agents.[3][4]

-

Discovery of the "Koagulationsvitamin": Dam concluded that an unknown, fat-soluble compound, essential for blood coagulation, was being removed along with the fats and cholesterol. He found that adding hempseed to the diet could prevent the bleeding.[4] Reporting his findings in a German journal, he named this new substance "Koagulationsvitamin," which was shortened to Vitamin K .[1]

This seminal work laid the foundation for an entirely new area of nutritional science and earned Henrik Dam a share of the 1943 Nobel Prize in Physiology or Medicine.[6]

Isolation, Characterization, and the Unveiling of Two Forms: The Work of Edward Doisy

Following Dam's discovery, the race was on to isolate and determine the chemical nature of this new vitamin. American biochemist Edward A. Doisy and his team at Saint Louis University made the next significant breakthroughs in the late 1930s.[7]

Isolation and Structural Elucidation of Vitamin K1 and K2

Doisy's team worked to purify the anti-hemorrhagic factor from two primary sources: alfalfa and putrefied fish meal. Their meticulous work revealed that Vitamin K was not a single compound but a family of related molecules.[7]

Experimental Protocol (General Overview):

-

Extraction: The fat-soluble vitamins were extracted from large quantities of dried alfalfa and fish meal using organic solvents.

-

Purification: A multi-step purification process was employed, likely involving:

-

Solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.

-

Adsorption chromatography: Using columns packed with materials like alumina (B75360) or silica (B1680970) to separate molecules based on their polarity.

-

Crystallization: To obtain the pure compounds in crystalline form.

-

-

Chemical Analysis: Once isolated, the chemical structures were determined through elemental analysis, degradation studies, and spectroscopic methods available at the time (such as UV-Vis spectroscopy).

Through this rigorous process, Doisy and his colleagues successfully isolated two distinct forms of Vitamin K:

-

Vitamin K1 (Phylloquinone): Isolated from alfalfa, it was found to have a phytyl side chain.[7]

-

This compound (Menaquinone): Isolated from putrefied fish meal, this form had a different, unsaturated isoprenoid side chain.[7]

The structural elucidation and subsequent synthesis of these compounds were monumental achievements, for which Edward Doisy shared the 1943 Nobel Prize with Henrik Dam.[6]

"Activator X": The Independent Discovery by Weston A. Price

Contemporaneously with the work of Dam and Doisy, a dentist named Weston A. Price was conducting extensive anthropological studies on the diets of various isolated, non-industrialized populations.[8][9] He observed that these groups, who consumed traditional diets rich in animal fats, exhibited excellent dental health and were largely free from chronic diseases common in Western societies.

Price identified a fat-soluble nutrient that he termed "Activator X," which he believed was crucial for mineral absorption and played a synergistic role with vitamins A and D.[8][10] He found this factor in high concentrations in the butterfat of cows grazing on rapidly growing green grass, as well as in the organ meats and fats of other animals and certain seafoods like fish eggs.[11]

Extraction of "Activator X":

Price developed a method to concentrate "Activator X" from high-quality butter by using a centrifuge to produce what he called "high-vitamin butter oil."[12] While the exact parameters of his centrifugation process are not widely documented, the principle was to separate the fat-soluble activators into a concentrated fraction.

It is now widely accepted by many researchers that Price's "Activator X" was, in fact, This compound , specifically the menaquinone-4 (MK-4) form, which is synthesized by animals from the phylloquinone (Vitamin K1) in green plants.[8]

The Menaquinones: A Family of this compound Molecules

Further research revealed that this compound is not a single molecule but a family of related compounds called menaquinones (MK-n) . These molecules share a common 2-methyl-1,4-naphthoquinone ring but differ in the length of their isoprenoid side chain, which is denoted by "n".[13]

| Menaquinone | Number of Isoprenoid Units | Primary Sources |

| MK-4 | 4 | Animal products (meat, eggs, dairy) - synthesized from K1[4] |

| MK-7 | 7 | Fermented foods, particularly natto (fermented soybeans)[4] |

| MK-8, MK-9 | 8, 9 | Fermented dairy products like cheese[14] |

| Longer-chain MKs | 10-13 | Produced by bacteria in the gut, but with limited absorption |

Quantitative Analysis of Menaquinones

Modern analytical techniques have enabled the precise quantification of different menaquinones in various food sources. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Example Protocol: HPLC Analysis of Menaquinones in Cheese

-

Sample Preparation:

-

Homogenize the cheese sample.

-

Perform a solvent extraction (e.g., with a mixture of isopropanol (B130326) and hexane) to isolate the fat-soluble components.

-

For high-fat samples, a lipase (B570770) digestion step may be included.

-

The extract is then evaporated to dryness and redissolved in a suitable solvent.

-

-

Purification: Solid-phase extraction (SPE) is often used to remove interfering compounds.

-

HPLC Analysis:

-

The purified sample is injected into an HPLC system equipped with a C18 reversed-phase column.

-

A mobile phase gradient is used to separate the different menaquinones.

-

Detection is typically achieved using fluorescence detection after post-column reduction with a zinc catalyst or by mass spectrometry (LC-MS).[14]

-

Table 1: Comparative Bioavailability of MK-4 and MK-7

| Menaquinone | Half-life in Serum | Bioavailability | Key Findings from Human Studies |

| MK-4 | Short (a few hours) | Low | At nutritional doses, serum levels of MK-4 do not significantly increase after supplementation.[9] |

| MK-7 | Long (several days) | High | Readily absorbed and leads to a significant and sustained increase in serum MK-7 levels.[9] |

The Mechanism of Action: Vitamin K-Dependent Carboxylation

The primary biochemical role of Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) .[15][16] This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues on certain proteins into gamma-carboxyglutamate (B555490) (Gla) residues.[15] This carboxylation is essential for the biological activity of these proteins, known as Vitamin K-Dependent Proteins (VKDPs) .

The Vitamin K Cycle

The carboxylation reaction is coupled to a metabolic pathway known as the Vitamin K cycle .

References

- 1. Vitamin K - Wikipedia [en.wikipedia.org]

- 2. Exon 2 Skipping Eliminates Gamma-Glutamyl Carboxylase Activity, Indicating a Partial Splicing Defect in a Patient with Vitamin K Clotting Factor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]

- 5. vitamink2.ca [vitamink2.ca]

- 6. nattomk7.com [nattomk7.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. traditionalfoods.org [traditionalfoods.org]

- 9. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. seleneriverpress.com [seleneriverpress.com]

- 11. medium.com [medium.com]

- 12. X Factor High Vitamin Butter Oil from Green Pasture - gel [eichenhain.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Vitamin K and Bone Health: A Review on the Effects of Vitamin K Deficiency and Supplementation and the Effect of Non-Vitamin K Antagonist Oral Anticoagulants on Different Bone Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Beyond the Skeleton and Vessels: A Technical Guide to the Novel Physiological Roles of Vitamin K2

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MKs), has long been recognized for its indispensable role in human health, primarily through the γ-carboxylation of specific proteins involved in blood coagulation and calcium homeostasis. This activation of Vitamin K-dependent proteins (VKDPs) like osteocalcin (B1147995) and Matrix Gla Protein (MGP) has firmly established this compound's importance in maintaining bone density and cardiovascular health.[1][2] However, a growing body of scientific evidence reveals that the physiological significance of this compound extends far beyond these classical functions.

This technical guide delves into the emerging, non-canonical roles of this compound, exploring its impact on neurological function, immune modulation, cancer progression, endocrine signaling, and skin health. We will examine the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to support further research and development in these promising new areas.

Neuroprotective Functions of this compound

Recent research has illuminated the critical role of this compound, particularly the menaquinone-4 (MK-4) isoform, in the central nervous system.[3][4] MK-4 is the predominant form of Vitamin K in the brain and is implicated in preserving cognitive function and mitigating neurodegeneration through multiple pathways.[3][4][5]

Mechanisms of Action

-

Sphingolipid Synthesis: this compound is crucial for the biosynthesis of sphingolipids, a class of lipids that are highly abundant in brain cell membranes and are key to maintaining neuro-physiological functions and neuronal membrane integrity.[3][6][7]

-

Activation of Vitamin K-Dependent Proteins (VKDPs): In the brain, this compound activates VKDPs such as Growth Arrest-Specific 6 (Gas6) and Protein S. These proteins are involved in vital neural processes including cell survival, mitogenesis, chemotaxis, and myelination.[6][7]

-

Antioxidant and Anti-inflammatory Properties: this compound exhibits potent antioxidant effects, neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neurodegenerative diseases.[3][8] It also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and modulating microglial activity.[3][7][8]

-

Mitochondrial Function: this compound plays a role in the mitochondrial electron transport chain, contributing to ATP production. Its ability to counteract mitochondrial dysfunction is a proposed mechanism for its neuroprotective effects.[3][9]

-

Epigenetic Modulation: Emerging evidence suggests that this compound may exert its effects through epigenetic modifications, including the modulation of DNA methylation and gene expression related to neurodegeneration and neuroinflammation.[3][10]

Quantitative Data: this compound and Cognitive Health

| Study Focus | Population | Intervention/Observation | Key Quantitative Findings | Reference |

| Dementia Risk | Observational | Higher serum concentrations of this compound | Associated with a 17–20% reduction in the risk of dementia or mild cognitive impairment. | [11] |

| Alzheimer's Model | Preclinical (Rats) | Treatment with MK-7 formulation | Improved memory, increased Acetylcholinesterase (AChE) activity, reduced lipid peroxidation. | [12] |

| Cognitive Function | Observational | Higher pro-mortem Vitamin K1 levels (precursor) | Correlated with better cognitive function test scores and delayed progression of cognitive decline. | [4] |

Experimental Protocol: Assessment of T-Cell Proliferation

This protocol is based on methodologies used to assess the immunomodulatory effects of this compound.[13][14]

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Staining: Label the isolated PBMCs with Carboxyfluorescein Succinimidyl Ester (CFSE) dye. CFSE is a fluorescent cell-staining dye that is distributed equally among daughter cells upon cell division, allowing for the tracking of cell proliferation.

-

Cell Culture and Stimulation: Culture the CFSE-labeled PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum. Stimulate the cells with mitogens such as Phytohemagglutinin (PHA) or Concanavalin A (ConA) to induce T-cell proliferation.

-

Treatment: Treat the stimulated cells with varying concentrations of this compound (e.g., 30 µM, 60 µM, 100 µM) and Vitamin K1 (as a control) for a specified incubation period (e.g., 72-96 hours).

-

Flow Cytometry Analysis: Following incubation, harvest the cells and analyze them using a flow cytometer. The progressive halving of CFSE fluorescence in dividing cells is used to quantify the extent of T-cell proliferation in response to the different treatments.

-

Data Interpretation: Compare the proliferation indices of this compound-treated cells to untreated and Vitamin K1-treated controls. A significant reduction in the proliferation index in the presence of this compound indicates an immunosuppressive effect.

This compound in Immune Modulation

Beyond the brain, this compound exerts significant immunomodulatory activities, positioning it as a potential therapeutic agent for inflammatory conditions.[13][14] This effect appears to be specific to the menaquinone forms, as Vitamin K1 does not demonstrate the same activity.[13]

Mechanisms of Action

-

T-Cell Proliferation Suppression: In vitro studies have shown that this compound can directly suppress the proliferation of activated T-cells, a key component of the adaptive immune response.[13][14]

-

Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the gene expression and production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), and Interleukin-1beta (IL-1β) in human macrophages.[15][16] This suggests a role in dampening the innate immune response.

Quantitative Data: this compound and Inflammation Markers

| Study Type | Population / Model | Treatment | Key Quantitative Findings | Reference |

| In Vitro | Human Peripheral Blood Mononuclear Cells (PBMCs) | 60 µM and 100 µM this compound | Significantly inhibited T-cell proliferation. Vitamin K1 had no effect. | [13] |

| In Vitro | Human Monocyte-Derived Macrophages | 10 µM MK-7 (pre-treatment) | Inhibited TNF-α production by 20-43% after stimulation. | [15] |

| Clinical | Rheumatoid Arthritis Patients | 100 µ g/day MK-7 for 3 months | Significant decrease in disease activity score, C-Reactive Protein (CRP), and Erythrocyte Sedimentation Rate (ESR). | [17] |

| Clinical | Rheumatoid Arthritis Patients | 45 mg/day this compound | Decreased C-reactive protein (CRP) by an average of 60%. | [18] |

Anti-Oncogenic Properties of this compound

A substantial body of in vitro and in vivo research suggests that this compound possesses anti-cancer properties across various cancer cell lines, including hepatocellular carcinoma (HCC), prostate, and lung cancer.[19][20][21]

Mechanisms of Action

-

Induction of Cell Cycle Arrest and Apoptosis: this compound can inhibit the proliferation of cancer cells by inducing cell-cycle arrest, often at the G1 phase.[21] It also promotes apoptosis (programmed cell death) in tumor cells, potentially through mechanisms involving mitochondrial transmembrane potential.[19][21]

-

Transcriptional Regulation: this compound acts as a ligand for the Steroid and Xenobiotic Receptor (SXR).[22][23] Activation of SXR by this compound can transcriptionally regulate genes, including those that favor the expression of osteoblastic markers, which may contribute to its effects in bone-related cancers.[22]

-

Inhibition of Invasion and Angiogenesis: Research indicates that this compound can inhibit the invasive capabilities of cancer cells and may interfere with angiogenesis, the formation of new blood vessels that supply tumors.[19][21]

Quantitative Data: this compound in Cancer Treatment

| Cancer Type | Study Design | Intervention | Key Quantitative Findings | Reference |

| Hepatocellular Carcinoma (HCC) | Phase II Randomized Study | Sorafenib + this compound vs. Sorafenib alone | Response Rate: 27.3% vs 4.5%Progression-Free Survival: 4.9 vs 2.9 monthsOverall Survival: 26.1 vs 9.0 months | [19] |

| HCC Prevention | Small Randomized Controlled Trial | 45 mg/day MK-4 in women with liver cirrhosis | Showed preventative effects against HCC development. | [20] |

| Cancer Risk | Observational (EPIC-Heidelberg cohort) | Dietary intake of menaquinones (K2) | Associated with reduced overall cancer mortality. | [24] |

Role of this compound in Steroidogenesis and Testosterone (B1683101) Production

Emerging evidence, primarily from animal studies, suggests a novel role for this compound in hormonal balance, specifically in the production of testosterone.[25]

Mechanism of Action

The proposed mechanism for this compound's effect on testosterone synthesis is independent of the hypothalamic-pituitary-gonadal axis (i.e., it does not affect Luteinizing Hormone levels).[26][27] Instead, it appears to act directly within the testicular Leydig cells.

-

Activation of Protein Kinase A (PKA): this compound (specifically MK-4) stimulates the activity of Protein Kinase A (PKA) within the testes.[26][27][28]

-

Upregulation of CYP11A: The activation of the PKA signaling pathway leads to increased expression and activity of the enzyme CYP11A (also known as P450scc).[26][28]

-

Increased Testosterone Synthesis: CYP11A is the rate-limiting enzyme in steroidogenesis, catalyzing the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones, including testosterone. By upregulating CYP11A, this compound enhances the overall rate of testosterone production.[26][28]

Quantitative Data: this compound and Testosterone Levels in Animal Models

| Animal Model | Duration | Intervention | Key Quantitative Findings | Reference |

| Wistar Rats | 5 weeks | Diet supplemented with MK-4 (75 mg/kg) | Significantly increased testosterone levels in both plasma and testes compared to controls. No change in Luteinizing Hormone (LH). | [27][28] |

| Wistar Rats | 5 weeks | High MK-4 diet vs. Low MK-4 diet | Testosterone levels increased by ~70% in the high MK-4 group. Testicular testosterone concentration increased by ~88%. | [29] |

Experimental Protocol: Measurement of Testosterone in Rat Testes

This protocol is based on the methodology described in studies of this compound and steroidogenesis.[28]

-

Animal Model: Use male Wistar rats (e.g., 8 weeks old). Divide them into a control group (standard diet) and a treatment group (diet supplemented with a high dose of MK-4, e.g., 75 mg/kg of feed). Maintain the diets for a period of 5-7 weeks.

-

Sample Collection: At the end of the treatment period, euthanize the rats. Collect blood samples via cardiac puncture for plasma analysis. Excise the testes, weigh them, and immediately freeze them in liquid nitrogen.

-

Tissue Homogenization: Homogenize the frozen testes in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

-

Steroid Extraction: Perform a lipid extraction on the tissue homogenate using an organic solvent like diethyl ether to isolate the steroid hormones.

-

Quantification: After evaporating the solvent and reconstituting the extract, quantify the testosterone concentration using a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare the mean testosterone concentrations (in both plasma and testes) between the control and MK-4 supplemented groups using an appropriate statistical test (e.g., Student's t-test).

Emerging Roles of this compound in Skin Health

The benefits of this compound are now being explored in dermatology and cosmetology, with a focus on anti-aging effects.[30]

Mechanism of Action

The primary proposed mechanism relates to this compound's established role in calcium regulation.

-

Inhibition of Elastin (B1584352) Calcification: As skin ages, elastin—the protein responsible for skin elasticity—can become calcified, leading to wrinkles and loss of firmness.[31] this compound activates Matrix Gla Protein (MGP), the most potent inhibitor of soft tissue calcification known. By ensuring MGP is active, this compound helps prevent the deposition of calcium in elastin fibers, thereby preserving skin elasticity.[32]

-

Antioxidant Properties: this compound also possesses antioxidant capabilities, which may help protect the skin from damage caused by free radicals and environmental stressors.[30]

While quantitative clinical data on skin elasticity is still emerging, the well-established mechanism of MGP activation provides a strong rationale for this compound's benefits in preventing the visible signs of skin aging.[32][33]

Conclusion and Future Directions

The evidence presented in this guide demonstrates that the physiological roles of this compound are far more diverse than previously understood. Its functions as a neuroprotectant, immunomodulator, anti-oncogenic agent, and endocrine regulator open up new avenues for research and therapeutic development. The ability of this compound to influence fundamental cellular processes such as signal transduction, gene expression, and mitochondrial bioenergetics highlights its potential to impact a wide range of age-related and chronic diseases.

For drug development professionals, these novel mechanisms present opportunities to explore this compound and its analogues as primary or adjunct therapies in neurology, oncology, and endocrinology. Future research should focus on large-scale, randomized controlled trials in human populations to confirm the promising results seen in preclinical and smaller clinical studies. Furthermore, elucidation of the precise molecular interactions and downstream signaling cascades will be critical for optimizing therapeutic strategies and developing novel compounds that leverage the unique biological activities of this compound.

References

- 1. restorativemedicine.org [restorativemedicine.org]

- 2. The biological responses of this compound: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The role of this compound in cognitive impairment: linking vascular health to brain health - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Growing Evidence of a Proven Mechanism Shows this compound Can Impact Health Conditions Beyond Bone and Cardiovascular - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jneonatalsurg.com [jneonatalsurg.com]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. gnosisbylesaffre.com [gnosisbylesaffre.com]

- 11. This compound for cognitive health in ageing: a need-to-know guide [nutraceuticalbusinessreview.com]

- 12. alzdiscovery.org [alzdiscovery.org]

- 13. Immunomodulatory effect of this compound: Implications for bone health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunomodulatory effect of this compound: Implications for bone health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cellular data: Study suggests role for this compound in regulating inflammation [nutraingredients.com]

- 16. menaq7.com [menaq7.com]

- 17. mdpi.com [mdpi.com]

- 18. Inflammation and this compound in Lafayette, IN - Innovative Medicine [innovativemedicine.org]

- 19. rxcompound.com [rxcompound.com]

- 20. lundberginstitute.org [lundberginstitute.org]

- 21. Research progress on the anticancer effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound regulation of bone homeostasis is mediated by the steroid and xenobiotic receptor SXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. New insights on vitamin K biology with relevance to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. noophoric.com [noophoric.com]

- 26. ergo-log.com [ergo-log.com]

- 27. More this compound, more testosterone – IronMag Bodybuilding & Fitness Blog [dev.ironmagazine.com]

- 28. Menaquinone-4 enhances testosterone production in rats and testis-derived tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. testofuel.com [testofuel.com]

- 30. This compound Benefits: The Secret To Anti-Ageing | GlycanAge [glycanage.com]

- 31. performancelab.com [performancelab.com]

- 32. revivalabs.com [revivalabs.com]

- 33. drcelsoboechat.com.br [drcelsoboechat.com.br]

The Intricate Dance of Vitamin K2: A Technical Guide to Protein Gamma-Carboxylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a vital fat-soluble vitamin, plays a critical role in a unique post-translational modification known as gamma-carboxylation. This process, essential for the biological activity of a specific group of proteins, is fundamental to various physiological functions, most notably blood coagulation and bone metabolism. This technical guide provides an in-depth exploration of the biochemical pathways involving the gamma-carboxylation of proteins by this compound, targeting researchers, scientists, and drug development professionals. We delve into the core molecular mechanisms, present quantitative data for key interactions, and provide detailed experimental protocols for studying this vital pathway. Visualizations of the signaling cascades and experimental workflows are rendered using Graphviz to facilitate a clear and comprehensive understanding.

Introduction to Vitamin K-Dependent Gamma-Carboxylation

Vitamin K-dependent (VKD) gamma-carboxylation is a crucial post-translational modification that converts specific glutamate (B1630785) (Glu) residues in proteins to gamma-carboxyglutamate (B555490) (Gla) residues. This modification is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) within the endoplasmic reticulum.[1] The presence of Gla residues is essential for the function of VKD proteins, as it confers upon them the ability to bind calcium ions.[2] This calcium-binding capacity is critical for their role in physiological processes such as hemostasis, bone mineralization, and the prevention of vascular calcification.[3]

The vitamin K family comprises two natural forms: vitamin K1 (phylloquinone) and this compound (menaquinone). While both can serve as cofactors for GGCX, this guide focuses on the pathways involving this compound.

The Core Biochemical Pathway: The Vitamin K Cycle

The gamma-carboxylation of proteins is intricately linked to a cyclic metabolic pathway known as the Vitamin K cycle. This cycle ensures a continuous supply of the active, reduced form of vitamin K (vitamin K hydroquinone (B1673460), KH2), which is the essential cofactor for GGCX.

The key steps of the Vitamin K cycle are as follows:

-

Carboxylation: In the endoplasmic reticulum, GGCX utilizes KH2, molecular oxygen (O2), and carbon dioxide (CO2) to convert Glu residues on substrate proteins to Gla residues.

-

Oxidation: Concurrently with the carboxylation reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO).

-

Reduction (Step 1): The enzyme vitamin K epoxide reductase (VKOR) reduces KO back to the quinone form of vitamin K. This is the step that is inhibited by warfarin, a widely used anticoagulant.

-

Reduction (Step 2): The vitamin K quinone is then further reduced to the active hydroquinone form (KH2) by VKOR or potentially other reductases, completing the cycle.

// Inputs and Outputs CO2_in [label="CO2", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; O2_in [label="O2", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Warfarin [label="Warfarin", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CO2_in -> GGCX; O2_in -> GGCX; Warfarin -> VKOR [arrowhead=tee, label="Inhibition", fontcolor="#EA4335"]; } The Vitamin K Cycle.

Key Players: Enzymes and Substrates

Gamma-Glutamyl Carboxylase (GGCX)

GGCX is an integral membrane protein located in the endoplasmic reticulum. It recognizes its protein substrates through a specific propeptide sequence located at the N-terminus of the immature protein. The binding of the propeptide to GGCX is a critical determinant of carboxylation efficiency.

Vitamin K Epoxide Reductase (VKOR)

VKOR is another integral membrane protein of the endoplasmic reticulum and is the rate-limiting enzyme in the Vitamin K cycle. Its activity is essential for regenerating the reduced vitamin K necessary for GGCX function. Genetic variations in the VKORC1 gene, which encodes VKOR, can significantly impact an individual's sensitivity to warfarin.

Vitamin K-Dependent Proteins (Substrates)

A number of proteins undergo gamma-carboxylation and are dependent on Vitamin K for their activity. These include:

-

Coagulation Factors: Factors II (Prothrombin), VII, IX, and X, as well as Proteins C, S, and Z, are crucial for hemostasis.

-

Bone Proteins: Osteocalcin (Bone Gla Protein) and Matrix Gla Protein (MGP) are involved in bone metabolism and the inhibition of soft tissue calcification.

-

Other Proteins: Gas6 is involved in signal transduction and cell growth regulation.

Quantitative Data

The efficiency of gamma-carboxylation is significantly influenced by the binding affinity of the propeptide of the substrate protein to GGCX. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a higher affinity.

| Propeptide Source | Dissociation Constant (Kd) for GGCX | Relative Carboxylation Efficiency | Reference |

| Factor X | ~1 nM | High affinity, may result in significant uncarboxylated protein | |

| Factor IX | ~5 nM | Optimal affinity, produces efficiently carboxylated protein | |

| Protein C | ~20 nM | Low affinity, associated with moderate to normal carboxylation | |

| Bone Gla Protein (BGP) | Undetectable in vitro | Low | |

| Consensus Propeptide | 0.083 ± 0.005 nM (at 4°C) | High |

Experimental Protocols

In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the activity of GGCX by quantifying the incorporation of radiolabeled CO2 into a synthetic peptide substrate.

Materials:

-

Purified or microsomal GGCX

-

Pentapeptide substrate (e.g., FLEEL)

-

Vitamin K hydroquinone (KH2)

-

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

-

Bovine serum albumin (BSA)

-

Tris-HCl buffer, pH 7.4

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, BSA, DTT, and the pentapeptide substrate.

-

Add the GGCX preparation to the reaction mixture.

-

Initiate the reaction by adding KH2 and NaH¹⁴CO₃.

-

Incubate the reaction at a specified temperature (e.g., 25°C) for a defined period.

-

Stop the reaction by adding ice-cold TCA to precipitate the proteins and peptides.

-

Centrifuge the mixture and wash the pellet to remove unincorporated ¹⁴CO₂.

-

Resuspend the pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the GGCX activity based on the amount of ¹⁴CO₂ incorporated per unit of time and enzyme concentration.

// Nodes Prepare_Mixture [label="1. Prepare Reaction Mixture\n(Buffer, BSA, DTT, Peptide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_GGCX [label="2. Add GGCX Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate_Reaction [label="3. Initiate Reaction\n(Add KH2 and NaH¹⁴CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="4. Incubate", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop_Reaction [label="5. Stop Reaction with TCA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge_Wash [label="6. Centrifuge and Wash Pellet", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure_Radioactivity [label="7. Measure Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Activity [label="8. Calculate GGCX Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Prepare_Mixture -> Add_GGCX; Add_GGCX -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Centrifuge_Wash; Centrifuge_Wash -> Measure_Radioactivity; Measure_Radioactivity -> Calculate_Activity; } In Vitro GGCX Activity Assay Workflow.

Cell-Based Vitamin K-Dependent Carboxylation Assay

This assay assesses the efficiency of the entire Vitamin K cycle in a cellular context using a reporter protein.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for a reporter protein (e.g., a chimeric protein with a Factor IX Gla domain)

-

Cell culture medium and supplements

-

This compound (menaquinone)

-

Warfarin (optional, as an inhibitor)

-

ELISA reagents for the specific reporter protein

Procedure:

-

Transfect HEK293 cells with the reporter protein expression vector.

-

Culture the transfected cells in a complete medium.

-

Treat the cells with varying concentrations of this compound. For inhibition studies, cells can be co-treated with warfarin.

-

After a suitable incubation period (e.g., 48 hours), collect the cell culture medium.

-

Quantify the amount of carboxylated reporter protein secreted into the medium using a specific sandwich ELISA. The ELISA typically uses a capture antibody that recognizes the fully carboxylated Gla domain.

-

Analyze the data to determine the dose-response relationship between this compound concentration and carboxylation efficiency.

// Nodes Transfect_Cells [label="1. Transfect HEK293 Cells\nwith Reporter Vector", fillcolor="#FFFFFF", fontcolor="#202124"]; Culture_Cells [label="2. Culture Transfected Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat_Cells [label="3. Treat with this compound\n(and optional Warfarin)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="4. Incubate (e.g., 48h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect_Medium [label="5. Collect Culture Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; Quantify_Protein [label="6. Quantify Carboxylated Protein\nby ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="7. Analyze Dose-Response", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Transfect_Cells -> Culture_Cells; Culture_Cells -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Collect_Medium; Collect_Medium -> Quantify_Protein; Quantify_Protein -> Analyze_Data; } Cell-Based Carboxylation Assay Workflow.

Analysis of Gamma-Carboxylated Proteins by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and quantifying gamma-carboxylation at the peptide level.

General Workflow:

-

Protein Isolation and Digestion: Isolate the protein of interest from a biological sample. Perform in-solution or in-gel digestion (e.g., with trypsin) to generate peptides.

-

Enrichment (Optional): Enrich for Gla-containing peptides using specific antibodies or chemical methods.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The modification of Gla residues by methylation can prevent the loss of the carboxyl group during fragmentation, improving detection.

-

Data Analysis: Identify peptides containing Gla residues based on the mass shift (+44 Da for each carboxylation) and fragmentation patterns. Quantify the extent of carboxylation by comparing the peak intensities of carboxylated and uncarboxylated peptides.

// Nodes Protein_Isolation [label="1. Protein Isolation\nand Digestion", fillcolor="#FFFFFF", fontcolor="#202124"]; Enrichment [label="2. Enrichment of\nGla-Peptides (Optional)", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; LC_MSMS [label="3. LC-MS/MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="4. Data Analysis\n(Identification & Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Protein_Isolation -> Enrichment; Enrichment -> LC_MSMS; LC_MSMS -> Data_Analysis; } Mass Spectrometry Workflow for Gamma-Carboxylation Analysis.

Signaling Pathways and Broader Implications

Beyond its direct role in protein activation, this compound has been implicated in various signaling pathways, although the mechanisms are not always dependent on gamma-carboxylation. For instance, this compound has been shown to influence gene expression by activating the steroid and xenobiotic receptor (SXR) or the pregnane (B1235032) X receptor (PXR). These interactions can impact cellular processes such as inflammation, apoptosis, and bone metabolism, opening new avenues for therapeutic intervention.

Conclusion

The gamma-carboxylation of proteins by this compound is a highly specific and regulated process with profound physiological consequences. Understanding the intricate details of the Vitamin K cycle, the kinetics of enzyme-substrate interactions, and the cellular machinery involved is paramount for researchers and drug development professionals. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for investigating this vital biochemical pathway, paving the way for novel therapeutic strategies targeting diseases related to blood clotting disorders, bone health, and vascular calcification. The continued exploration of this compound-dependent pathways promises to uncover further complexities and therapeutic opportunities.

References

- 1. Proteomics Analysis of γ-Carboxylation - Creative Proteomics [creative-proteomics.com]

- 2. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The architects of Vitamin K2: A technical guide to the synthetic role of gut microbiota

For Immediate Release

Boston, MA – December 2, 2025 – An in-depth technical guide has been released today, detailing the critical role of the gut microbiota in the synthesis of Vitamin K2 (menaquinone). This whitepaper, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the bacterial synthesis of this vital nutrient, including quantitative data, detailed experimental protocols, and novel visual representations of key metabolic pathways.

This compound is a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. While dietary sources contribute to this compound levels, the human gut microbiome is a significant endogenous source of a variety of menaquinone forms. This guide delves into the intricate mechanisms by which commensal bacteria produce these vital compounds.

The whitepaper outlines the two primary biosynthetic routes for menaquinone synthesis in bacteria: the classical menaquinone pathway and the more recently discovered futalosine (B117586) pathway. It identifies the key bacterial players in the gut that are responsible for this compound production, with a focus on genera such as Bacteroides, Prevotella, Escherichia, and various species within the Firmicutes phylum.

A key feature of this guide is the presentation of quantitative data on the production of different menaquinone homologs (MK-4 through MK-13) by specific gut bacteria. This information is summarized in clearly structured tables, allowing for easy comparison and reference.

Furthermore, the guide provides detailed experimental protocols for the study of microbial this compound synthesis. These methodologies cover anaerobic cultivation of gut bacteria, extraction of menaquinones from bacterial cultures and fecal matrices, and quantification using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

To enhance understanding, the whitepaper includes mandatory visualizations of complex biological and experimental processes. Signaling pathways, including the classical and futalosine pathways, and a standard experimental workflow for menaquinone analysis have been rendered into clear diagrams using the Graphviz (DOT language), adhering to strict specifications for clarity and color contrast.

This comprehensive guide serves as a valuable resource for the scientific community, providing the foundational knowledge and practical methodologies necessary to advance research into the role of the gut microbiota in human health and disease, with a specific focus on the endogenous synthesis of this compound.

Introduction

This compound, a class of compounds known as menaquinones (MK-n), is a fat-soluble vitamin that plays a crucial role in human health. It is a vital cofactor for the gamma-carboxylation of specific glutamate (B1630785) residues in proteins, rendering them biologically active. These Vitamin K-dependent proteins are involved in critical physiological processes, including hemostasis, bone metabolism, and the inhibition of vascular calcification.

While dietary sources such as fermented foods and animal products provide certain forms of this compound, the human gut microbiota represents a significant and diverse source of various menaquinone homologs. The composition of an individual's gut microbiome can, therefore, influence their this compound status. This technical guide provides an in-depth exploration of the role of gut bacteria in the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Biosynthesis of this compound by Gut Microbiota

Bacteria synthesize menaquinones via two primary pathways: the classical menaquinone pathway and the futalosine pathway.

The Classical Menaquinone Biosynthesis Pathway

The classical pathway is the most well-characterized route for menaquinone synthesis and is found in many gut bacteria, including Escherichia coli.[1] This pathway utilizes chorismate, an intermediate of the shikimate pathway, as a starting precursor. A series of enzymatic reactions, catalyzed by proteins encoded by the men gene cluster (menA-H), converts chorismate into demethylmenaquinone, which is then methylated to form the final menaquinone product.[1]

The Futalosine Pathway

An alternative route for menaquinone synthesis, the futalosine pathway, has been identified in a range of bacteria, including some gut commensals that lack the canonical men genes. This pathway also begins with chorismate but proceeds through a different set of intermediates, including futalosine, to produce the naphthoquinone ring of menaquinones.

Key this compound-Producing Gut Bacteria and Their Menaquinone Profiles

A diverse array of bacterial species within the human gut is capable of synthesizing menaquinones. The specific forms of MK-n produced vary between different bacterial taxa. The following table summarizes the known menaquinone profiles of some of the most prevalent gut bacteria.

| Bacterial Phylum | Genus/Species | Predominant Menaquinone (MK-n) Forms Produced |

| Bacteroidetes | Bacteroides fragilis | MK-10, MK-11 |

| Prevotella spp. | MK-10, MK-11, MK-12 | |

| Firmicutes | Eubacterium lentum | MK-6 |

| Veillonella spp. | MK-7 | |

| Lactobacillus spp. | Variable, including MK-4, MK-7, MK-9 | |

| Proteobacteria | Escherichia coli | MK-8 |

| Klebsiella pneumoniae | Menaquinones detected | |

| Actinobacteria | Propionibacterium spp. | Menaquinones detected |

Table 1: Summary of predominant menaquinone forms produced by key gut bacterial genera.

Quantitative Data on Menaquinone Production

The quantity of menaquinones produced by gut bacteria can be substantial, although it varies significantly depending on the bacterial species, culture conditions, and the surrounding microbial community. Fecal concentrations of menaquinones in healthy adults are highly variable, with total menaquinone levels ranging from approximately 64 to 5358 nmol/d.[2][3] Studies have shown that the relative abundances of Bacteroides and Prevotella are associated with fecal menaquinone profiles.[2]

| Menaquinone Form | Fecal Concentration (nmol/g dry weight) - Median (IQR) |

| MK-5 | 0.9 (1.3) |

| MK-6 | 2.5 (3.1) |

| MK-7 | 3.5 (5.0) |

| MK-8 | 1.9 (3.4) |

| MK-9 | 5.3 (9.9) |

| MK-10 | 25.8 (43.4) |

| MK-11 | 12.0 (21.9) |

| MK-12 | 4.8 (8.9) |

| MK-13 | 1.7 (3.4) |

Table 2: Fecal concentrations of different menaquinone forms in healthy adults. Data adapted from Karl et al., 2017.[2]

In vitro studies have provided more specific production levels for certain bacterial species. For instance, some strains of Lactobacillus plantarum have been shown to produce up to 4.6 mg/L of this compound in culture.[4] Escherichia coli is known to primarily produce MK-8, and its synthesis is upregulated under anaerobic conditions, which are prevalent in the gut.[5][6]

Experimental Protocols

The accurate quantification of microbially-produced menaquinones requires meticulous experimental procedures, from bacterial culture to final analysis.

Anaerobic Culturing of Gut Microbiota

-

Media Preparation : Prepare a suitable anaerobic basal medium, such as Gifu Anaerobic Medium (GAM) or a custom medium mimicking the nutrient composition of the colon. The medium should be prepared under a stream of oxygen-free gas (e.g., 80% N₂, 10% CO₂, 10% H₂) and autoclaved.

-

Inoculation : In an anaerobic chamber, inoculate the sterile medium with either a pure culture of a specific gut bacterium or a fecal slurry from a healthy donor to represent a complex microbial community.

-

Incubation : Incubate the cultures at 37°C under strict anaerobic conditions for a specified period (e.g., 24-72 hours), depending on the growth rate of the bacteria and the experimental design.

Extraction of Menaquinones

-

From Bacterial Culture :

-

Centrifuge the bacterial culture to pellet the cells.

-

Wash the cell pellet with phosphate-buffered saline (PBS).

-

Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids, including menaquinones.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., ethanol (B145695) or isopropanol) for analysis.

-

-

From Fecal Samples :

-

Lyophilize (freeze-dry) the fecal sample to remove water.

-

Homogenize the dried sample.

-

Perform a solid-liquid extraction with a solvent mixture such as hexane/isopropanol (3:2, v/v).

-

Vortex and sonicate the mixture to ensure efficient extraction.

-

Centrifuge and collect the supernatant.

-

Repeat the extraction process on the pellet.

-

Combine the supernatants, evaporate the solvent, and reconstitute the extract.

-

Quantification by HPLC or LC-MS

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : An isocratic or gradient elution with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, ethanol, isopropanol) and a small amount of an aqueous buffer.

-

Detection : UV detection at approximately 248 nm or fluorescence detection after post-column reduction.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS) :

-

LC-MS offers higher sensitivity and specificity for the quantification of different menaquinone forms.

-

Ionization : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Detection : Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed for accurate quantification of specific MK-n homologs.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from gut microbial sources.

References

- 1. Menaquinone (this compound) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fecal concentrations of bacterially derived vitamin K forms are associated with gut microbiota composition but not plasma or fecal cytokine concentrations in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The impact of gut bacteria producing long chain homologs of this compound on colorectal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Menaquinone (this compound) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. All Three Endogenous Quinone Species of Escherichia coli Are Involved in Controlling the Activity of the Aerobic/Anaerobic Response Regulator ArcA - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Vitamin K2 Metabolism and Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the metabolism and transport of Vitamin K2 (menaquinone). It delves into the key genes, enzymatic pathways, transcriptional control, and transport processes that collectively determine the bioavailability and biological activity of this vital nutrient. The information is presented to support advanced research and therapeutic development in fields where this compound plays a crucial role, including bone metabolism, cardiovascular health, and oncology.

Biosynthesis of this compound (Menaquinone-4)

In humans, the primary form of this compound synthesized endogenously is menaquinone-4 (MK-4). This synthesis is not a de novo process but rather a conversion from other forms of vitamin K, primarily phylloquinone (Vitamin K1) and menadione (B1676200) (Vitamin K3). The key enzyme responsible for the final step of this conversion is UbiA Prenyltransferase Domain Containing 1 (UBIAD1) .

The conversion process involves two main steps. First, phylloquinone (K1) from the diet is converted to menadione (K3). Menadione then serves as a precursor for the synthesis of MK-4. UBIAD1 catalyzes the prenylation of a menadione ring with geranylgeranyl pyrophosphate (GGPP), an intermediate of the mevalonate (B85504) pathway, to form MK-4. This enzymatic reaction is crucial for the tissue-specific availability of MK-4.

Key Genes in this compound (MK-4) Biosynthesis

| Gene | Enzyme | Function | Cellular Localization |

| UBIAD1 | UbiA Prenyltransferase Domain Containing 1 | Catalyzes the conversion of menadione to menaquinone-4 (MK-4) by adding a geranylgeranyl pyrophosphate (GGPP) side chain. | Endoplasmic reticulum, Golgi apparatus, Mitochondria |

This compound (MK-4) Biosynthesis Pathway

The following diagram illustrates the conversion of Vitamin K1 and K3 to the biologically active MK-4, highlighting the central role of the UBIAD1 enzyme.

The Anti-Inflammatory Properties of Menaquinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a myriad of debilitating diseases. Emerging research has identified menaquinones, a class of vitamin K2 compounds, as potent modulators of inflammatory processes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of menaquinones, with a particular focus on menaquinone-4 (MK-4) and menaquinone-7 (MK-7). We delve into the molecular mechanisms of action, primarily the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, and present quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the subject matter for researchers, scientists, and professionals in drug development.

Introduction

Menaquinones, a family of this compound homologs, are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain. While traditionally recognized for their essential role in blood coagulation and bone metabolism, a growing body of evidence highlights their significant anti-inflammatory capabilities.[1][2] This has positioned menaquinones as promising candidates for therapeutic interventions in chronic inflammatory diseases.

This guide will systematically review the current understanding of the anti-inflammatory effects of menaquinones, focusing on the underlying molecular pathways and presenting the key experimental evidence that substantiates these claims.

Mechanisms of Anti-Inflammatory Action

The primary mechanism through which menaquinones exert their anti-inflammatory effects is the inhibition of the NF-κB signaling pathway.[1][3] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]

Inhibition of the NF-κB Signaling Pathway

In vitro studies have demonstrated that both MK-4 and MK-7 can suppress the activation of the NF-κB pathway. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in its unphosphorylated state, sequesters NF-κB in the cytoplasm. By stabilizing IκB, menaquinones effectively block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

Modulation of Pro-Inflammatory Cytokines

Consistent with their inhibitory effect on the NF-κB pathway, menaquinones have been shown to significantly reduce the expression and production of key pro-inflammatory cytokines. Studies have reported a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by MK-4 and MK-7 in various cell types, including microglial cells and macrophages.

Involvement of the MAPK Signaling Pathway

While the NF-κB pathway is a primary target, some evidence suggests that menaquinones may also modulate the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is another crucial regulator of inflammation, and its interaction with the NF-κB pathway is well-established. Further research is needed to fully elucidate the role of menaquinones in MAPK signaling.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of menaquinones has been quantified in several key studies. The following tables summarize the dose-dependent inhibitory effects of MK-4 and MK-7 on the expression of pro-inflammatory cytokines in different cellular models.

Table 1: Inhibitory Effects of Menaquinone-4 (MK-4) on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated MG6 Mouse Microglial Cells

| MK-4 Concentration (µM) | IL-1β mRNA Expression (Fold Change vs. Control) | TNF-α mRNA Expression (Fold Change vs. Control) | IL-6 mRNA Expression (Fold Change vs. Control) |

| 0 (LPS only) | ~18 | ~12 | ~25 |

| 0.1 | ~15 | ~10 | ~20 |

| 1 | ~8 | ~6 | ~12 |

| 10 | ~4 | ~3 | ~5 |

Data adapted from a study on LPS-induced inflammation in MG6 cells.

Table 2: Inhibitory Effects of Menaquinone-7 (MK-7) on Pro-Inflammatory Cytokine Gene Expression in Human Monocyte-Derived Macrophages (hMDMs)

| MK-7 Pre-treatment (10 µM for 30h) | TNF-α Inhibition (%) | IL-1α Inhibition (%) | IL-1β Inhibition (%) |

| LPS Activation | 20% | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| MALP Activation | 43% | Not reported | Not reported |

Data adapted from an in vitro study on the inhibition of TNF-α, IL-1α, and IL-1β by MK-7.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Model of Neuroinflammation using MG6 Mouse Microglial Cells

-

Cell Culture: MG6 mouse microglia-derived cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Menaquinone-4 Treatment: Cells are pre-treated with varying concentrations of MK-4 (0.1, 1, 10 µM) for 24 hours prior to stimulation.

-

LPS Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 ng/mL for 3 hours.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted using a suitable kit and reverse transcribed into cDNA.

-

qRT-PCR is performed to measure the mRNA expression levels of Il-1β, Tnf-α, and Il-6.

-

Gene expression is normalized to a suitable housekeeping gene, such as Eef1a1.

-

-

Western Blot Analysis:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against phosphorylated and total forms of p65, TAK1, and IKKα/β, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence detection system.

-

-

Immunofluorescence for NF-κB p65 Nuclear Translocation:

-

Cells are fixed, permeabilized, and blocked.

-

Incubation with a primary antibody against the p65 subunit of NF-κB is followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

The subcellular localization of p65 is visualized using a fluorescence microscope.

-

In Vitro Model of Inflammation using Human Monocyte-Derived Macrophages (hMDMs)

-